molecular formula C16H17ClN4 B6039510 2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6039510
M. Wt: 300.78 g/mol
InChI Key: ANIKSYKTPVDOGZ-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine” can be deduced from its name. It contains a pyrazolopyrimidine core, which is substituted at various positions by a 4-chlorophenyl group and four methyl groups .

Scientific Research Applications

Anticancer Applications

The pyridopyrimidine scaffold has been explored for its potential in cancer therapy. Notably, palbociclib , a breast cancer drug developed by Pfizer, contains a pyridopyrimidine moiety. Research suggests that this compound inhibits cyclin-dependent kinases (CDKs) and has demonstrated efficacy in treating hormone receptor-positive metastatic breast cancer .

Antibacterial and Antibiofilm Properties

Pyrazolo[1,5-a]pyrimidine derivatives have exhibited antibacterial and antibiofilm activities. Researchers synthesized 16 such derivatives and evaluated their preliminary effects against bacterial biofilms . These compounds could hold promise in combating bacterial infections.

Anti-Inflammatory Potential

Certain pyrazolo[1,5-a]pyrimidin-7-ones have been investigated for their anti-inflammatory properties. For instance, 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (FPP028) is a weak PGE2 inhibitor . Further studies may reveal additional anti-inflammatory applications.

Antileishmanial and Antimalarial Activities

Hydrazine-coupled pyrazole derivatives have been synthesized and evaluated for antileishmanial and antimalarial effects. These compounds showed good yields and could be relevant in the fight against parasitic diseases .

Other Potential Applications

Beyond the mentioned fields, pyridopyrimidines continue to be explored for enzyme inhibition, antifungal activity, antidiabetic effects, and more . Dilmapimod, another pyridopyrimidine, has shown potential activity against rheumatoid arthritis .

properties

IUPAC Name

2-(4-chlorophenyl)-N,N,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4/c1-10-9-14(20(3)4)21-16(18-10)11(2)15(19-21)12-5-7-13(17)8-6-12/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIKSYKTPVDOGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N(C)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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